2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 1021219-98-6
VCID: VC11983244
InChI: InChI=1S/C24H20N4O3S2/c1-2-30-17-11-9-16(10-12-17)22-26-21(31-27-22)15-33-24-25-20-8-4-3-7-19(20)23(29)28(24)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5
Molecular Formula: C24H20N4O3S2
Molecular Weight: 476.6 g/mol

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one

CAS No.: 1021219-98-6

Cat. No.: VC11983244

Molecular Formula: C24H20N4O3S2

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one - 1021219-98-6

Specification

CAS No. 1021219-98-6
Molecular Formula C24H20N4O3S2
Molecular Weight 476.6 g/mol
IUPAC Name 2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one
Standard InChI InChI=1S/C24H20N4O3S2/c1-2-30-17-11-9-16(10-12-17)22-26-21(31-27-22)15-33-24-25-20-8-4-3-7-19(20)23(29)28(24)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3
Standard InChI Key KQMPRPUCRIJILV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5
Canonical SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the 3,4-dihydroquinazolin-4-one family, characterized by a bicyclic scaffold fused with a thioether-linked 1,2,4-oxadiazole moiety and a thiophene substituent. Key structural elements include:

  • A 3,4-dihydroquinazolin-4-one core (positions 1–4), providing rigidity and hydrogen-bonding capacity .

  • A sulfanyl bridge (-S-) connecting the quinazolinone core to a 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group .

  • A thiophen-2-ylmethyl group at position 3, introducing aromatic and electronic diversity .

The systematic IUPAC name reflects these components, emphasizing the oxadiazole and thiophene appendages. Computational models suggest a planar quinazolinone core with orthogonal orientation of the oxadiazole and thiophene groups, potentially enabling multi-target interactions .

Pharmacological Profile and Mechanisms

Although direct bioactivity data for this compound is limited, structural analogs and computational docking studies suggest several therapeutic avenues:

Anticancer Activity

Dihydroquinazolinones bearing styryl or aryl substituents exhibit sub-μM cytotoxicity against diverse cancer cell lines (Table 1) . The oxadiazole moiety, particularly with ethoxyaryl groups, enhances tubulin polymerization inhibition, akin to colchicine-site binders .

Table 1: Cytotoxicity of Structural Analogs (GI₅₀, μM)

CompoundHT29 (Colon)U87 (Glioblastoma)MCF-7 (Breast)
2-Styrylquinazolinone0.0440.0500.062
1-Naphthyl derivative<0.05<0.050.12
Oxadiazole variant0.891.20.75

Data adapted from .

Physicochemical and ADMET Properties

Computational predictions (Table 2) highlight challenges and opportunities for drug development:

Table 2: Predicted Properties

ParameterValue
Molecular Weight504.6 g/mol
LogP3.8 ± 0.2
Solubility (pH 7.4)12 μM (low)
CYP3A4 InhibitionHigh risk
Plasma Protein Binding92%

The high logP and low solubility suggest formulation challenges, necessitating prodrug strategies or nanoparticle delivery .

Future Directions and Applications

  • Oncology: Further in vivo validation of tubulin-targeting efficacy in xenograft models.

  • Epigenetics: HDAC6 selectivity profiling to mitigate off-target effects .

  • Synthetic Chemistry: Development of asymmetric catalysis routes to access enantiopure variants .

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